Coronarin A

Vue d'ensemble

Description

Coronarin A is a natural compound isolated from the rhizomes of Hedychium gardnerianum . It has been found to exhibit good growth inhibition activities on HUVEC proliferation .

Synthesis Analysis

Coronarin A has been synthesized from sclareolide and exhibits good growth inhibition activities on HUVEC proliferation . Another study showed that Coronarin A was synthesized from (+)-trans coronarin E .

Molecular Structure Analysis

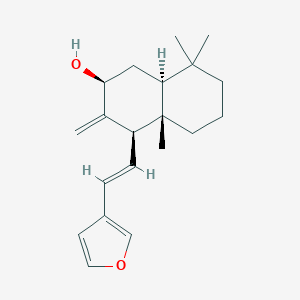

The molecular formula of Coronarin A is C20H28O2 . The absolute structure of Coronarin A was determined to be 5S, 7R, 9R, 10S configurations .

Chemical Reactions Analysis

Coronarin A has been found to stimulate glycogen synthesis and suppress gluconeogenesis in rat primary hepatocytes . The synthesis of Coronarin A from (+)-trans coronarin E was achieved .

Physical And Chemical Properties Analysis

Coronarin A has a molecular weight of 300.4 g/mol . It has a XLogP3-AA value of 4.9, indicating its lipophilicity . It has one hydrogen bond donor and two hydrogen bond acceptors .

Applications De Recherche Scientifique

Specific Scientific Field

This application falls under the field of Biomedical Sciences , specifically in the treatment of Type 2 Diabetes Mellitus (T2DM) .

Summary of the Application

Coronarin A, a natural compound isolated from rhizomes of Hedychium gardnerianum, has been found to stimulate glycogen synthesis and suppress gluconeogenesis in rat primary hepatocytes . This dual action makes it a promising agent for controlling hyperglycemia in T2DM .

Methods of Application or Experimental Procedures

Coronarin A was administered at doses of 3 and 10 μM to rat primary hepatocytes . The effects on glycogen synthesis and gluconeogenesis were then observed. The study also involved the use of inhibitors like Akt β inhibitor MK-2206 and PI3K inhibitor LY294002 to block coronarin A-induced glycogen synthesis .

Results or Outcomes

Coronarin A significantly reduced non-fasting and fasting blood glucose levels and improved glucose tolerance in type 2 diabetic ob/ob mice . It was found to inhibit mTORC1/S6K1 signaling, thereby increasing IRS1 activity .

Application in Enhancing Drought Tolerance in Maize

Specific Scientific Field

This application falls under the field of Agricultural Sciences , specifically in enhancing the drought tolerance of maize .

Summary of the Application

Coronarin, an analog of jasmonic acid, has been shown to enhance the tolerance of maize to drought . It does this by affecting the interactions between the microorganisms associated with maize roots and the rhizosphere metabolome .

Methods of Application or Experimental Procedures

The study involved the application of Coronarin to maize plants under drought conditions . The effects on the fungal community of the rhizosphere and the rhizosphere metabolome were then observed .

Results or Outcomes

Application of Coronarin resulted in a significant reduction in the relative abundance of certain metabolites in maize roots under drought conditions . It also led to increases in the abundance of drought-resistant fungal microorganisms, including Rhizopus, and the assembly of a highly drought-resistant rhizosphere fungal network . This enhanced the drought tolerance of the maize plants .

Application in Inhibiting HUVEC Proliferation

Specific Scientific Field

This application falls under the field of Biomedical Sciences , specifically in the inhibition of HUVEC (Human Umbilical Vein Endothelial Cells) proliferation .

Summary of the Application

Coronarin A, a natural diterpenoid isolated from the rhizomes of Hedychium coronarium, exhibits good growth inhibition activities on HUVEC proliferation .

Methods of Application or Experimental Procedures

Coronarin A was administered at a concentration of 10 micrograms/mL to HUVEC . The effects on the growth factor induced tube formation of HUVEC were then observed .

Results or Outcomes

Coronarin A significantly suppressed the growth factor induced tube formation of HUVEC .

Application in Controlling Hyperglycemia in Type 2 Diabetes Mellitus (T2DM)

Specific Scientific Field

This application falls under the field of Biomedical Sciences , specifically in the treatment of Type 2 Diabetes Mellitus (T2DM) .

Summary of the Application

Coronarin A, a natural compound isolated from rhizomes of Hedychium gardnerianum, simultaneously stimulates glycogen synthesis and suppresses gluconeogenesis in rat primary hepatocytes . This dual action makes it a promising agent for controlling hyperglycemia in T2DM .

Methods of Application or Experimental Procedures

Coronarin A was administered at doses of 3 and 10 μM to rat primary hepatocytes . The effects on glycogen synthesis and gluconeogenesis were then observed .

Results or Outcomes

Coronarin A significantly reduced non-fasting and fasting blood glucose levels and improved glucose tolerance in type 2 diabetic ob/ob mice . It was found to inhibit mTORC1/S6K1 signaling, thereby increasing IRS1 activity .

Safety And Hazards

Orientations Futures

Propriétés

IUPAC Name |

(2S,4R,4aS,8aS)-4-[(E)-2-(furan-3-yl)ethenyl]-4a,8,8-trimethyl-3-methylidene-2,4,5,6,7,8a-hexahydro-1H-naphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-14-16(7-6-15-8-11-22-13-15)20(4)10-5-9-19(2,3)18(20)12-17(14)21/h6-8,11,13,16-18,21H,1,5,9-10,12H2,2-4H3/b7-6+/t16-,17-,18-,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHCBUXSXDFNUAG-UDMCIFMYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2(C1CC(C(=C)C2C=CC3=COC=C3)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCCC([C@@H]1C[C@@H](C(=C)[C@@H]2/C=C/C3=COC=C3)O)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Coronarin A | |

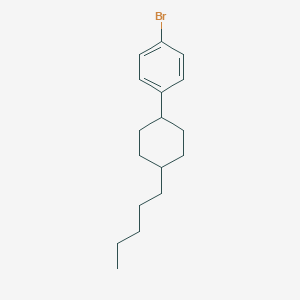

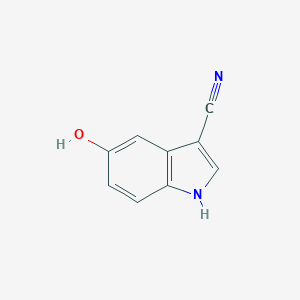

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,5R,8E)-8-[(3,4-dichlorophenyl)methylidene]-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one](/img/structure/B185848.png)